

An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

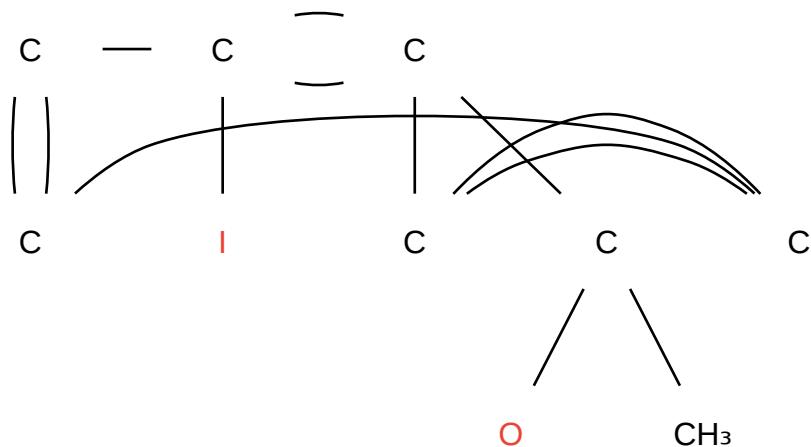
Compound Name: **2'-Iodoacetophenone**

Cat. No.: **B1295891**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


2'-Iodoacetophenone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis, particularly in the pharmaceutical and material science sectors. [1] Its unique molecular architecture, characterized by an acetophenone core with an iodine substituent at the ortho position of the phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of **2'-Iodoacetophenone**, along with detailed experimental protocols for its synthesis and further functionalization.

Chemical Structure and Identification

2'-Iodoacetophenone is systematically named 1-(2-iodophenyl)ethanone.[3] The molecule consists of a benzene ring to which an acetyl group ($-\text{COCH}_3$) and an iodine atom are attached at adjacent carbon atoms (positions 1 and 2, respectively).

Below is a diagram illustrating the chemical structure of **2'-Iodoacetophenone**.

Chemical Structure of 2'-Iodoacetophenone

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2'-Iodoacetophenone**.

Bonding Characteristics

The bonding in **2'-Iodoacetophenone** is a composite of covalent interactions within the aromatic ring, the acetyl group, and the carbon-iodine bond. The phenyl ring is characterized by delocalized π -electrons, conferring aromatic stability. The acetyl group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. The carbon-iodine bond is the most reactive site for many synthetic transformations due to iodine being a good leaving group.^[1] This reactivity is central to its utility in cross-coupling reactions for the formation of new carbon-carbon bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **2'-Iodoacetophenone** are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-iodophenyl)ethanone[3]
CAS Number	2142-70-3[1][4][5]
Molecular Formula	C ₈ H ₇ IO[1][3][4]
Molecular Weight	246.05 g/mol [1][4]
SMILES	CC(=O)C1=CC=CC=C1I[6]
InChIKey	XDXCBCXNCQGZPG-UHFFFAOYSA-N[6]

Table 2: Physical Properties

Property	Value
Physical State	Yellow to amber solid or liquid[1][2]
Melting Point	29-32 °C[1]
Boiling Point	139-140 °C at 12 mmHg
Density	~1.72 g/mL at 25 °C
Refractive Index	n _{20/D} 1.618
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.[1][2]

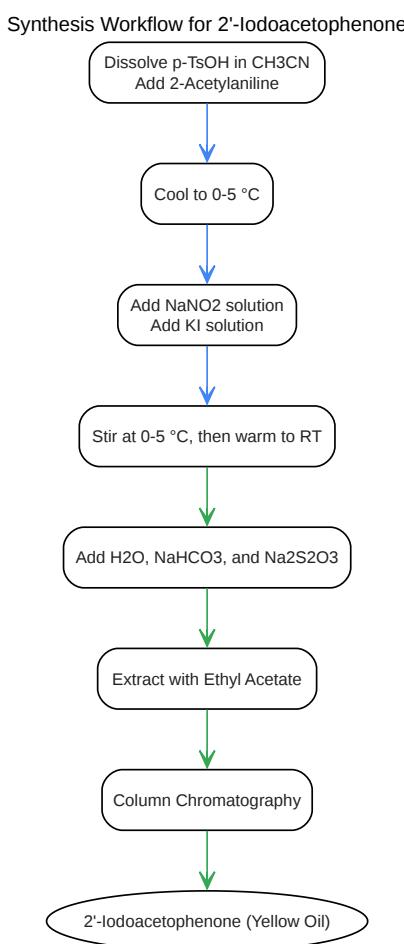
Experimental Protocols

2'-Iodoacetophenone is a key substrate in various organic reactions. Below are detailed protocols for its synthesis via diazotization and its use in a palladium-catalyzed α -arylation reaction.

Synthesis of 2'-Iodoacetophenone via Diazotization of 2-Acetylaniiline

This method involves the conversion of the amino group of 2-acetylaniline into a diazonium salt, which is subsequently displaced by iodide.[\[7\]](#)

Materials and Reagents:


- 2-Acetylaniline (1.0 equiv, 40 mmol)
- p-Toluenesulfonic acid (p-TsOH) (3.0 equiv, 120 mmol)
- Acetonitrile (CH_3CN) (160 mL)
- Sodium nitrite (NaNO_2) (2.0 equiv, 80 mmol)
- Potassium iodide (KI) (2.5 equiv, 100 mmol)
- Water (H_2O)
- Sodium bicarbonate (NaHCO_3) solution (1M)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (2M)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Amine Salt Formation: In a suitable reaction vessel, dissolve p-TsOH (22.80 g, 120 mmol) in CH_3CN (160 mL). Add 2-acetylaniline (40 mmol) to the solution.
- Diazotization: Cool the resulting amine salt suspension to 0-5 °C in an ice bath. Sequentially add a solution of NaNO_2 (5.52 g, 80 mmol) in H_2O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H_2O (12 mL).
- Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature. Continue stirring until all the starting amine has been consumed (monitor by TLC).

- Work-up: Add H₂O (700 mL) to the reaction mixture. Neutralize to pH 9-10 with 1M NaHCO₃ solution. Add 2M Na₂S₂O₃ solution (80 mL) to quench any remaining iodine.
- Extraction and Purification: Extract the aqueous mixture with EtOAc. The combined organic layers are then purified by column chromatography on silica gel using a hexanes:EtOAc (9:1 v/v) eluent to yield **2'-iodoacetophenone** as a yellow oil.[7]

The following diagram illustrates the experimental workflow for this synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2142-70-3 | 2-Iodoacetophenone - Alachem Co., Ltd. [alachem.co.jp]
- 6. 2'-iodoacetophenone [stenutz.eu]
- 7. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295891#2-iodoacetophenone-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com